molecular formula C13H16BrClO3 B7998416 Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate

Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate

Cat. No.: B7998416
M. Wt: 335.62 g/mol
InChI Key: UFWHRDXLPIYJKI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate is an organic compound with the molecular formula C13H16BrClO3 It is a derivative of phenoxyalkanoic acid and is characterized by the presence of bromine and chlorine atoms on the phenyl ring, making it a halogenated ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate typically involves the reaction of 2-bromo-4-chlorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxyalkanoates.

    Reduction: 5-(2-bromo-4-chloro-phenoxy)pentanol.

    Hydrolysis: 5-(2-bromo-4-chloro-phenoxy)pentanoic acid.

Scientific Research Applications

Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for medical applications.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate can be compared with other similar compounds, such as:

    Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate: Similar structure but with a fluorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the presence of fluorine.

    Ethyl 5-(2-bromo-4-methyl-phenoxy)pentanoate: Contains a methyl group instead of chlorine. The methyl group can influence the compound’s lipophilicity and metabolic stability.

    Ethyl 5-(2-bromo-4-nitro-phenoxy)pentanoate: Contains a nitro group instead of chlorine. The nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(15)9-11(12)14/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWHRDXLPIYJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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